molecular formula C11H14ClNO2 B2668235 8-Methyl-1,2,3,4-tetrahydroquinoline-6-carboxylic acid hydrochloride CAS No. 2126161-46-2

8-Methyl-1,2,3,4-tetrahydroquinoline-6-carboxylic acid hydrochloride

Cat. No.: B2668235
CAS No.: 2126161-46-2
M. Wt: 227.69
InChI Key: GTXNNROKODEVLI-UHFFFAOYSA-N
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Description

8-Methyl-1,2,3,4-tetrahydroquinoline-6-carboxylic acid hydrochloride is a heterocyclic compound with the molecular formula C11H13NO2·HCl. It is a derivative of tetrahydroquinoline, a class of compounds known for their diverse biological activities and applications in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Methyl-1,2,3,4-tetrahydroquinoline-6-carboxylic acid hydrochloride typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 8-methylquinoline with formaldehyde and hydrogen chloride, followed by reduction and cyclization . The reaction conditions often include the use of catalysts and solvents to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the hydrochloride salt in its pure form .

Chemical Reactions Analysis

Types of Reactions

8-Methyl-1,2,3,4-tetrahydroquinoline-6-carboxylic acid hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The conditions often involve specific temperatures, solvents, and catalysts to drive the reactions to completion .

Major Products Formed

The major products formed from these reactions include various quinoline and tetrahydroquinoline derivatives, which can be further utilized in different applications .

Scientific Research Applications

8-Methyl-1,2,3,4-tetrahydroquinoline-6-carboxylic acid hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 8-Methyl-1,2,3,4-tetrahydroquinoline-6-carboxylic acid hydrochloride involves its interaction with specific molecular targets and pathways. It may act by inhibiting certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    1,2,3,4-Tetrahydroquinoline-6-carboxylic acid: A closely related compound with similar structural features.

    8-Methylquinoline: Another derivative of quinoline with comparable properties.

    6-Hydroxy-1,2,3,4-tetrahydroquinoline: A hydroxylated derivative with distinct chemical behavior.

Uniqueness

8-Methyl-1,2,3,4-tetrahydroquinoline-6-carboxylic acid hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its hydrochloride salt form enhances its solubility and stability, making it suitable for various applications .

Properties

IUPAC Name

8-methyl-1,2,3,4-tetrahydroquinoline-6-carboxylic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO2.ClH/c1-7-5-9(11(13)14)6-8-3-2-4-12-10(7)8;/h5-6,12H,2-4H2,1H3,(H,13,14);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTXNNROKODEVLI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC2=C1NCCC2)C(=O)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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